1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-27-20-11-17(3)22(12-16(20)2)30(25,26)24-9-7-23(8-10-24)14-18-5-6-19-21(13-18)29-15-28-19/h5-6,11-13H,4,7-10,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGTRDWMCCOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic compound that combines a piperazine core with a benzodioxole moiety and an ethoxy-substituted sulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound, indicating its complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O5S |
| Molecular Weight | 396.47 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The benzodioxole moiety is known for its interaction with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Antidepressant Effects
Research indicates that compounds with similar structural features exhibit antidepressant properties. For instance, benzodioxole derivatives have been shown to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Antimicrobial Properties
Studies have demonstrated that piperazine derivatives possess antimicrobial activity. The presence of the sulfonyl group in this compound may enhance its ability to disrupt bacterial cell walls or inhibit bacterial enzymes.
Antitumor Activity
Preliminary studies suggest that the compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism likely involves the inhibition of specific signaling pathways that promote cell survival.
Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their effects on serotonin reuptake inhibition. The results showed that compounds with a benzodioxole structure had significant antidepressant-like effects in animal models, suggesting potential for clinical applications .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Study 3: Antitumor Potential
Research published in Cancer Chemotherapy and Pharmacology explored the cytotoxic effects of benzodioxole-containing compounds on various cancer cell lines. The study found that the compound induced significant apoptosis in breast cancer cells through mitochondrial pathway activation .
Scientific Research Applications
Biological Activities
-
Cancer Research
- The compound exhibits significant potential as an inhibitor of Src family kinases (SFKs), which play a crucial role in cancer progression. Studies have shown that related compounds can inhibit c-Src and Abl enzymes at low nanomolar concentrations, demonstrating high selectivity over other kinases .
- In vivo studies indicated that such compounds could suppress tumor growth effectively, enhancing survival rates in aggressive cancer models .
- Enzyme Inhibition
-
Pharmacokinetics
- Compounds similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and prolonged half-lives in animal models. This suggests potential for effective dosing regimens in clinical settings .
Case Study 1: Inhibition of Src Kinase
A study evaluated the efficacy of a closely related compound in inhibiting c-Src and Abl kinases. The results showed that the compound effectively reduced tumor cell proliferation in vitro and demonstrated significant anti-tumor activity in xenograft models .
Case Study 2: Pharmacokinetic Profiling
In another study, the pharmacokinetic profile of a related piperazine derivative was assessed. Results indicated a half-life of approximately 40 hours in preclinical trials, supporting its potential for once-daily dosing in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
